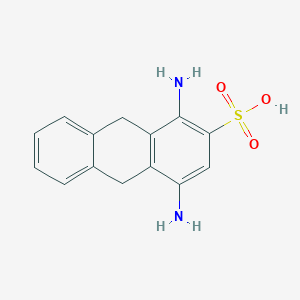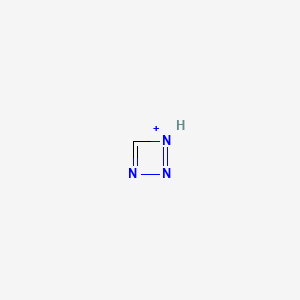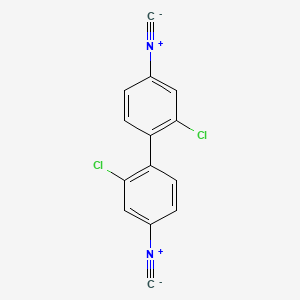![molecular formula C19H13N3O2S2 B12618050 2-[4-(2-Phenyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid CAS No. 918793-44-9](/img/structure/B12618050.png)
2-[4-(2-Phenyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Phenyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Phenyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-phenyl-1,3-thiazole-4-amine with 4-chloro-1,3-thiazole-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial synthesis process to ensure environmental compliance and cost-effectiveness.
化学反応の分析
Types of Reactions
2-[4-(2-Phenyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted thiazoles.
科学的研究の応用
2-[4-(2-Phenyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the bioactivity of thiazole derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-[4-(2-Phenyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
2-[4-(2-Phenyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid is unique due to its dual thiazole rings and the specific arrangement of functional groups. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
918793-44-9 |
|---|---|
分子式 |
C19H13N3O2S2 |
分子量 |
379.5 g/mol |
IUPAC名 |
2-[4-(2-phenyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C19H13N3O2S2/c23-18(24)16-11-26-19(22-16)20-14-8-6-12(7-9-14)15-10-25-17(21-15)13-4-2-1-3-5-13/h1-11H,(H,20,22)(H,23,24) |
InChIキー |
PCZSGQXMTZQROO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)NC4=NC(=CS4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-Bromophenyl)ethenyl]-2,3-dimethoxybenzene](/img/structure/B12617980.png)
![(8S,9S,10R,11S,13S,14S,17R)-17-(2-tert-butylsulfanylcarbothioylsulfanylacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12617987.png)

![4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12618001.png)
![1-(2-Oxo-2-phenothiazin-10-yl-ethyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B12618005.png)


![2-[(4,6-Dimethyl[1,1'-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12618025.png)
![(3S,3'aS,8'aS,8'bR)-5-bromo-2'-(oxolan-2-ylmethyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12618039.png)

![Carbamic acid, N-[(6-hydroxybenzo[b]thien-2-yl)iminomethyl]-, 1,1-dimethylethyl ester](/img/structure/B12618057.png)

![2-[2,6-Di(propan-2-yl)phenyl]-1-phenylpropan-1-one](/img/structure/B12618060.png)

